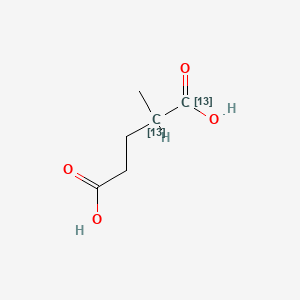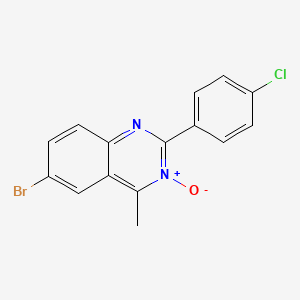
Lenalidomide-C5-NH2 (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-C5-NH2 (TFA) is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is used as a ligand in the recruitment of cereblon protein, which is a part of the E3 ubiquitin ligase complex. Lenalidomide-C5-NH2 (TFA) can be connected to a ligand for protein by a linker to form proteolysis-targeting chimeras (PROTACs), such as MDM2 PROTAC degrader .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-C5-NH2 (TFA) involves several steps. Initially, lenalidomide is modified to introduce a C5-NH2 group. This modification is typically achieved through a series of chemical reactions, including bromination and condensation reactions. For example, the bromination of glutarimide in the presence of acetic acid and bromine yields 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in the presence of dimethylformamide and potassium carbonate to form the desired compound .
Industrial Production Methods
Industrial production of Lenalidomide-C5-NH2 (TFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under nitrogen at -20°C to maintain its stability .
化学反应分析
Types of Reactions
Lenalidomide-C5-NH2 (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Lenalidomide-C5-NH2 (TFA) can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
Lenalidomide-C5-NH2 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Employed in the recruitment of cereblon protein, which is involved in various cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating hematological malignancies and other diseases.
Industry: Used in the development of new drugs and therapeutic agents
作用机制
Lenalidomide-C5-NH2 (TFA) exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding modulates the activity of cereblon, leading to the degradation of target proteins. The compound acts as a molecular glue, facilitating the interaction between cereblon and its target proteins. This interaction triggers the ubiquitination and subsequent proteasomal degradation of the target proteins, thereby exerting its therapeutic effects .
相似化合物的比较
Lenalidomide-C5-NH2 (TFA) is unique compared to other similar compounds due to its specific modification at the C5 position. Similar compounds include:
Thalidomide: The parent compound from which lenalidomide is derived.
Pomalidomide: Another derivative of thalidomide with similar immunomodulatory properties.
Iberdomide: A newer derivative with enhanced potency and reduced side effects
These compounds share similar mechanisms of action but differ in their specific modifications and therapeutic applications.
属性
分子式 |
C20H24F3N3O5 |
|---|---|
分子量 |
443.4 g/mol |
IUPAC 名称 |
3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H23N3O3.C2HF3O2/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23;3-2(4,5)1(6)7/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23);(H,6,7) |
InChI 键 |
XTHUZCHGWIIXLO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



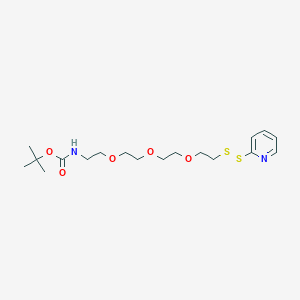
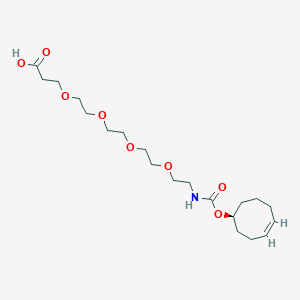
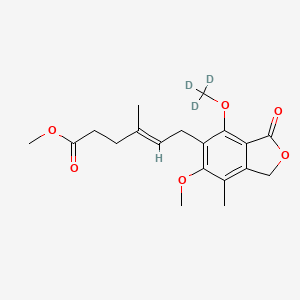
![1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)
![N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B12427195.png)
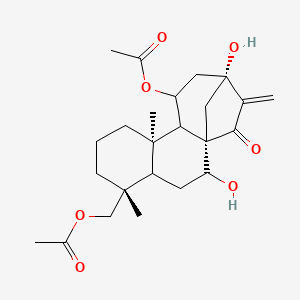
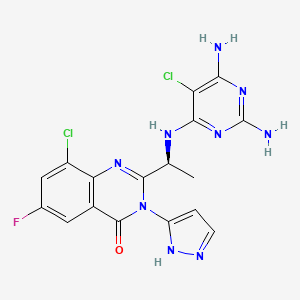

![(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol](/img/structure/B12427247.png)
![(2S,3R,4S,5S)-2-[(1R)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol](/img/structure/B12427251.png)

